molecular formula C21H32O B8544994 7-(4-Octylphenyl)hept-5-YN-1-OL CAS No. 88255-16-7

7-(4-Octylphenyl)hept-5-YN-1-OL

Cat. No.: B8544994
CAS No.: 88255-16-7
M. Wt: 300.5 g/mol
InChI Key: ZBXNSAGPFVRJEY-UHFFFAOYSA-N
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Description

7-(4-Octylphenyl)hept-5-YN-1-OL is an organic compound featuring a 4-octylphenyl group attached to a heptynol chain. The structure includes a terminal alkyne group at the fifth carbon and a hydroxyl group at the first carbon of the seven-carbon chain. This combination of functional groups confers unique reactivity and solubility properties. The alkyne moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enhances hydrophilicity. Potential applications span organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

CAS No.

88255-16-7

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

7-(4-octylphenyl)hept-5-yn-1-ol

InChI

InChI=1S/C21H32O/c1-2-3-4-5-7-10-13-20-15-17-21(18-16-20)14-11-8-6-9-12-19-22/h15-18,22H,2-7,9-10,12-14,19H2,1H3

InChI Key

ZBXNSAGPFVRJEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC#CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 4-octylphenyl group is a common structural motif in bioactive and photoresponsive compounds. Below is a comparison of key analogs:

Compound Key Structural Features Functional Groups Key Properties Applications References
7-(4-Octylphenyl)hept-5-YN-1-OL 4-Octylphenyl, heptynol chain Alkyne (C≡C), hydroxyl (-OH) Reactive alkyne for conjugation, moderate hydrophilicity Click chemistry, drug intermediates
F8-azo-H8 (from ) Fluorinated azobenzene, 4-octylphenyl Azobenzene (-N=N-), fluorinated alkyl Photoresponsive (trans-cis isomerization), high hydrophobicity Light-switchable Langmuir films
H8-azo-H8 (from ) Non-fluorinated azobenzene, 4-octylphenyl Azobenzene (-N=N-), alkyl chain Reversible packing under UV, lower hydrophobicity than F8-azo-H8 Tunable interfacial materials
FTY720 (Fingolimod) (from ) 4-Octylphenylethyl, propane-diol Phosphate-binding diol, aryl group S1P receptor agonist, lipophilic Immunomodulator (multiple sclerosis)

Property and Application Comparisons

Photoresponsive Behavior
  • F8-azo-H8 and H8-azo-H8: These azobenzene derivatives exhibit reversible trans-cis isomerization under UV/visible light, altering their molecular packing at air-water interfaces. Fluorination in F8-azo-H8 enhances hydrophobicity and stabilizes monolayer structures compared to H8-azo-H8 .
Interfacial and Material Properties
  • F8-azo-H8: Forms stable Langmuir monolayers with viscoelastic moduli sensitive to UV irradiation. Surface pressure increases by ~15% upon trans-to-cis isomerization .
  • This compound : The hydroxyl group may promote interfacial activity, but its alkyne could limit stability compared to fluorinated analogs.

Key Research Findings

  • Fluorination Impact: Fluorinated chains (e.g., in F8-azo-H8) significantly enhance hydrophobicity and monolayer rigidity compared to non-fluorinated analogs like H8-azo-H8 .
  • Functional Group Synergy : In FTY720, the 4-octylphenyl group synergizes with diol and amine groups to optimize receptor binding and pharmacokinetics .
  • Alkyne Reactivity : The terminal alkyne in this compound offers a versatile handle for bioconjugation, a feature absent in azobenzene or S1P-targeting analogs.

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